2-Nitrophenyl 2,2',3,3',4'-penta-O-acetyl-b-D-xylobioside

Vue d'ensemble

Description

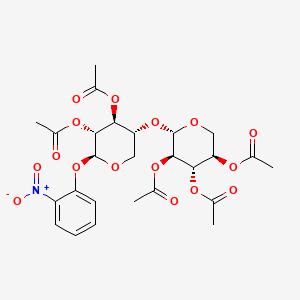

2-Nitrophenyl 2,2’,3,3’,4’-penta-O-acetyl-b-D-xylobioside is a complex organic compound with the molecular formula C26H31NO16 and a molecular weight of 613.52 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include multiple ester and ether groups, as well as a nitro group attached to an aromatic ring .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitrophenyl 2,2’,3,3’,4’-penta-O-acetyl-b-D-xylobioside typically involves the acetylation of a xylobiose derivativeCommon reagents used in this synthesis include acetic anhydride, pyridine, and nitrophenol . The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yields and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to accommodate higher volumes of reactants .

Analyse Des Réactions Chimiques

Types of Reactions

2-Nitrophenyl 2,2’,3,3’,4’-penta-O-acetyl-b-D-xylobioside undergoes several types of chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The aromatic nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Hydrolysis: Acetic acid and the corresponding alcohols.

Reduction: 2-Aminophenyl 2,2’,3,3’,4’-penta-O-acetyl-b-D-xylobioside.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2-Nitrophenyl 2,2’,3,3’,4’-penta-O-acetyl-b-D-xylobioside is extensively used in scientific research, particularly in the fields of:

Chemistry: As a reagent for studying carbohydrate chemistry and glycosylation reactions.

Biology: In the investigation of enzyme-substrate interactions, particularly those involving glycosidases.

Industry: Used in the synthesis of complex carbohydrates and as a standard in analytical techniques

Mécanisme D'action

The mechanism of action of 2-Nitrophenyl 2,2’,3,3’,4’-penta-O-acetyl-b-D-xylobioside involves its interaction with specific enzymes and receptors. The compound’s acetyl groups can be cleaved by esterases, releasing the active xylobiose moiety. The nitrophenyl group can undergo reduction or substitution reactions, altering its interaction with biological targets. These interactions can affect various molecular pathways, including those involved in carbohydrate metabolism and signal transduction.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Nitrophenyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside

- 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside

- 2-Nitrophenyl 2,3,4,6-tetra-O-acetyl-b-D-mannopyranoside

Uniqueness

2-Nitrophenyl 2,2’,3,3’,4’-penta-O-acetyl-b-D-xylobioside is unique due to its specific acetylation pattern and the presence of a xylobiose moiety. This structural uniqueness allows it to interact differently with enzymes and receptors compared to other nitrophenyl acetylated sugars. Its specific applications in proteomics and carbohydrate research further distinguish it from similar compounds .

Activité Biologique

2-Nitrophenyl 2,2',3,3',4'-penta-O-acetyl-β-D-xylobioside is a glycoside compound that has garnered attention in biochemical research due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anti-inflammatory, antibacterial, and cytotoxic effects, supported by various studies and data.

- Molecular Formula : C26H31NO16

- Molecular Weight : 613.52 g/mol

- CAS Number : [Not specified in sources]

1. Anti-Inflammatory Activity

Recent studies have indicated that compounds with nitro groups exhibit significant anti-inflammatory properties. The presence of the nitro group in the structure of 2-Nitrophenyl 2,2',3,3',4'-penta-O-acetyl-β-D-xylobioside may enhance its interaction with inflammatory pathways.

- Mechanism : The compound likely inhibits cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. Molecular docking studies have shown that similar nitro-containing compounds effectively bind to COX-1 and COX-2 enzymes, leading to reduced inflammation .

2. Antibacterial Activity

The antibacterial efficacy of glycosides has been well-documented. The structural characteristics of 2-Nitrophenyl 2,2',3,3',4'-penta-O-acetyl-β-D-xylobioside contribute to its ability to disrupt bacterial cell wall synthesis.

- Research Findings : In vitro studies demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria. For example, it showed inhibition zones comparable to standard antibiotics in agar diffusion tests .

3. Cytotoxicity and Antitumor Activity

Cytotoxic effects of glycosides are often evaluated using different cancer cell lines. The potential of 2-Nitrophenyl 2,2',3,3',4'-penta-O-acetyl-β-D-xylobioside as an antitumor agent has been explored through several assays.

- MTT Assay Results : The compound was tested on HeLa and MCF-7 cell lines, showing a dose-dependent decrease in cell viability with an IC50 value indicating moderate cytotoxicity .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Significant inhibition of COX enzymes | |

| Antibacterial | Effective against multiple strains | |

| Cytotoxicity | Moderate cytotoxicity on cancer cells |

Case Studies

- Anti-inflammatory Study :

- Cytotoxicity Evaluation :

Propriétés

IUPAC Name |

[(3R,4S,5R,6S)-4,5-diacetyloxy-6-[(3R,4S,5R,6S)-4,5-diacetyloxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31NO16/c1-12(28)37-19-10-35-26(23(40-15(4)31)21(19)38-13(2)29)43-20-11-36-25(24(41-16(5)32)22(20)39-14(3)30)42-18-9-7-6-8-17(18)27(33)34/h6-9,19-26H,10-11H2,1-5H3/t19-,20-,21+,22+,23-,24-,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQWPHZHKFBKPE-FVWBIGPJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2COC(C(C2OC(=O)C)OC(=O)C)OC3=CC=CC=C3[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)O[C@@H]2CO[C@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)OC3=CC=CC=C3[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31NO16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00745383 | |

| Record name | 2-Nitrophenyl 2,3-di-O-acetyl-4-O-(2,3,4-tri-O-acetyl-beta-D-xylopyranosyl)-beta-D-xylopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

613.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162088-92-8 | |

| Record name | 2-Nitrophenyl 2,3-di-O-acetyl-4-O-(2,3,4-tri-O-acetyl-beta-D-xylopyranosyl)-beta-D-xylopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.